(4-Chloro-3-nitrophenyl)hydrazine
Overview
Description
(4-Chloro-3-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H6ClN3O2 It is a derivative of hydrazine, characterized by the presence of a chloro and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)hydrazine typically involves the reaction of 4-chloro-3-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The process can be summarized as follows: [ \text{4-Chloro-3-nitroaniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Reduction: 4-Chloro-3-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones.
Scientific Research Applications
(4-Chloro-3-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)hydrazine involves its reactivity with various functional groups. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4-Nitrophenylhydrazine: Similar structure but lacks the chloro group.
3-Chloro-4-nitrophenylhydrazine: Similar structure but with different positioning of the chloro and nitro groups.
Phenylhydrazine: Lacks both the chloro and nitro groups.
Uniqueness: (4-Chloro-3-nitrophenyl)hydrazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)hydrazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDGBZPIOJMJRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586205 | |
Record name | (4-Chloro-3-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400063-93-6 | |
Record name | (4-Chloro-3-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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